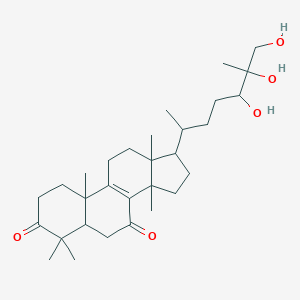

Ganoderiol D

Description

Properties

CAS No. |

114567-45-2 |

|---|---|

Molecular Formula |

C30H48O5 |

Molecular Weight |

488.7 g/mol |

IUPAC Name |

4,4,10,13,14-pentamethyl-17-(5,6,7-trihydroxy-6-methylheptan-2-yl)-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione |

InChI |

InChI=1S/C30H48O5/c1-18(8-9-24(34)30(7,35)17-31)19-10-15-29(6)25-20(11-14-28(19,29)5)27(4)13-12-23(33)26(2,3)22(27)16-21(25)32/h18-19,22,24,31,34-35H,8-17H2,1-7H3 |

InChI Key |

NAETYGPWGSNZTO-ZWETUDJHSA-N |

SMILES |

CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |

Isomeric SMILES |

C[C@H](CCC(C(C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |

Canonical SMILES |

CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |

physical_description |

Solid |

Origin of Product |

United States |

Detailed Research Findings on Ganoderiol D

Phytochemical Profile and Isolation

Ganoderiol D has been successfully isolated and characterized from the fruiting bodies of Ganoderma species, most notably Ganoderma lucidum. ffhdj.comresearchgate.net The isolation process typically involves extraction with organic solvents followed by various chromatographic techniques to separate the complex mixture of triterpenoids. researchgate.net Its chemical structure has been elucidated using spectroscopic methods. nih.gov

Pharmacological Activities

Preliminary research has indicated that this compound possesses noteworthy pharmacological activities, particularly in the realms of anti-inflammatory and anti-cancer effects.

Studies on triterpenoids from Ganoderma have shown significant anti-inflammatory properties. nih.gov Research on a fraction containing this compound from Ganoderma neo-japonicum demonstrated potential anti-inflammatory effects. researchgate.net The general mechanism for the anti-inflammatory action of Ganoderma triterpenes is often linked to the inhibition of pathways like NF-κB, which plays a key role in the inflammatory response. nih.govmdpi.com While direct mechanistic studies on this compound are still emerging, its structural similarity to other anti-inflammatory ganoderiols suggests it may share similar mechanisms of action.

A growing body of evidence points to the anti-cancer potential of Ganoderma triterpenoids. nih.gov These compounds have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines. ijzi.netnih.gov

Research on a related compound, Ganoderiol F, which shares a similar lanostane (B1242432) core, has provided significant insights into the potential anti-cancer mechanisms of ganoderiols. Studies have shown that Ganoderiol F can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase. nih.gov This is achieved by down-regulating key proteins involved in cell cycle progression, such as cyclin D1, CDK4, and CDK6. nih.gov Furthermore, Ganoderiol F was found to induce apoptosis by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins. nih.gov Given the structural similarities, it is plausible that this compound may exert its cytotoxic effects through similar mechanisms, a hypothesis that warrants further investigation. Triterpenes from G. lucidum have demonstrated cytotoxicity against various human cancer cell lines, and the induction of apoptosis is a common mechanism. ijzi.netffhdj.com

Isolation and Purification Methodologies for Ganoderiol D

Extraction Techniques from Fungal Biomass

The initial step in isolating Ganoderiol D involves extracting the total triterpenoid (B12794562) fraction from the dried and powdered fruiting bodies or mycelia of Ganoderma. nih.govresearchgate.net The choice of extraction method and solvent is critical for maximizing the yield of triterpenoids while minimizing the co-extraction of other unwanted compounds like polysaccharides.

Solvent-based extraction is the most common method for obtaining triterpenoids from Ganoderma. The selection of the solvent is based on the principle of "like dissolves like," targeting the moderately polar nature of ganoderiols. nih.gov

Ethanol (B145695): Ethanol is a widely used solvent for triterpenoid extraction due to its efficiency and relatively low toxicity. researchgate.net Studies have shown that 95% ethanol is effective for extracting triterpenes from Ganoderma fruiting bodies. nih.gov The use of aqueous ethanol can also be optimized; for instance, 85% ethanol has been identified as an effective concentration for maximizing triterpenoid yield with ultrasonic assistance. pjbt.org Methanolic extracts are also reported for their high total phenolic content and potent antioxidant activities. ekb.eg

Ethyl Acetate (B1210297): Following an initial broad-spectrum extraction with ethanol or methanol (B129727), a liquid-liquid partitioning step is often employed. The crude extract is suspended in water and partitioned with solvents of increasing polarity. Ethyl acetate is effective in separating moderately polar compounds, including triterpenoids, from more polar substances. Bioactivity-guided fractionation has shown that the ethyl acetate fraction of a Ganoderma extract often retains potent biological activity. nih.gov

Chloroform (B151607): Chloroform can be used in solvent systems for both extraction and subsequent chromatographic separation. nih.gov In some protocols, after an initial ethanol extraction, the resulting extract is applied to a silica (B1680970) gel column and eluted with a gradient system, which can include chloroform mixed with other solvents like acetone. nih.gov

The table below summarizes the solvents commonly used for the extraction of triterpenoids from Ganoderma.

Table 1: Solvents for Triterpenoid Extraction from Ganoderma

| Solvent | Type of Extraction | Typical Use Case | Reference |

|---|---|---|---|

| Ethanol (70-95%) | Solid-Liquid Extraction | Primary extraction from dried fungal powder. | researchgate.netnih.gov |

| Methanol | Solid-Liquid Extraction | Primary extraction; often used for preparing samples for HPTLC analysis. | nih.gov |

| Ethyl Acetate | Liquid-Liquid Partitioning | Fractionation of the crude extract to isolate moderately polar compounds. | nih.gov |

| Chloroform | Gradient Elution (Chromatography) | Used in combination with other solvents for chromatographic separation of the extract. | nih.gov |

To enhance the efficiency of solvent extraction, thermal and durational protocols like reflux and soaking (maceration) are frequently implemented.

Reflux Extraction: This technique involves heating the solvent with the fungal biomass, causing it to vaporize, cool in a condenser, and flow back over the sample. This continuous process with fresh, hot solvent improves extraction efficiency. nih.gov A common procedure involves refluxing the powdered fruiting bodies of Ganoderma with a solvent like methanol or 95% ethanol for several hours. nih.govnih.gov For example, one method specifies extracting chipped fruiting bodies with 95% ethanol at 80°C three times to ensure thorough extraction. nih.gov

Soaking (Maceration): This involves soaking the fungal material in a solvent at room temperature for an extended period. nih.gov While generally less efficient than reflux, it is a simple method that avoids the use of heat, which can be beneficial for thermolabile compounds. Protocols may involve shaking the solvent-biomass mixture for 24 hours at room temperature. nih.gov

Chromatographic Separation Techniques

Following extraction, the crude triterpenoid fraction is a complex mixture requiring further purification. Chromatographic techniques are indispensable for separating individual compounds like this compound from other structurally similar triterpenoids.

Column chromatography is a fundamental purification step used for the initial fractionation of the crude extract. youtube.com

Silica Gel Column Chromatography: This is the most common initial chromatographic step. google.com The crude extract is loaded onto a column packed with silica gel and eluted with a solvent system of increasing polarity. For triterpenoids, a typical gradient system might start with a non-polar solvent and gradually introduce a more polar solvent, such as a chloroform/acetone or chloroform/methanol gradient. nih.govconnectjournals.com This process separates the extract into multiple fractions based on the differential adsorption of compounds to the silica gel.

Reversed-Phase Column Chromatography: After initial separation on silica gel, fractions enriched with ganoderiols are often subjected to reversed-phase column chromatography (e.g., using ODS, or octadecylsilane, as the stationary phase). nih.gov In this technique, a polar mobile phase is used, and non-polar compounds are retained longer. Elution is typically performed with a decreasing polarity gradient, such as a methanol/water or acetonitrile (B52724)/water system. nih.govjfda-online.com

Preparative HPLC is a high-resolution technique used in the final stages of purification to isolate compounds to a high degree of purity. nih.gov It operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. mdpi.com

Fractions obtained from column chromatography that contain this compound are concentrated and then injected into a preparative HPLC system. nih.gov A reversed-phase C18 column is commonly used for the separation of triterpenoids. jfda-online.com The mobile phase often consists of a gradient of acetonitrile and water, sometimes with the addition of a small amount of acid (like acetic acid) to improve peak shape. nih.govjfda-online.com The eluent is monitored by a UV detector, and the fraction corresponding to the this compound peak is collected. mdpi.com

Table 2: Typical HPLC Parameters for Triterpenoid Separation

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Column | Stationary Phase | Reversed-Phase C18 (RP-18) | nih.govjfda-online.com |

| Mobile Phase | Solvents | Acetonitrile / Aqueous Acetic Acid | nih.govjfda-online.com |

| Elution Mode | Gradient | Step or linear gradient, e.g., increasing acetonitrile concentration over time. | nih.gov |

| Detection | Wavelength | 243 nm or 252 nm (for triterpenoids) | mdpi.comresearchgate.net |

| Flow Rate | Varies by column size | 1.0 mL/min (analytical) to >7.8 mL/min (semi-preparative) | nih.govjfda-online.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used throughout the isolation process. researchgate.net Its primary applications in the purification of this compound include:

Monitoring Extraction: TLC can be used to quickly assess the presence of triterpenoids in the crude extract.

Tracking Column Chromatography: Fractions collected from column chromatography are spotted on a TLC plate and developed in an appropriate solvent system (e.g., chloroform:methanol). connectjournals.com This allows for the identification and pooling of fractions containing the target compound before more resource-intensive analysis like HPLC.

Purity Assessment: TLC provides a preliminary check on the purity of the isolated compound. The presence of a single spot under various solvent systems suggests a high degree of purity.

For visualization, the developed TLC plates are typically sprayed with a reagent like anisaldehyde-sulfuric acid or Lieberman-Burchard reagent and heated, which causes triterpenoids to appear as colored spots, often visible under UV light (365 nm). connectjournals.comresearchgate.net

Crystallization and Further Purification Steps

Following initial extraction and chromatographic separation, the final stages in obtaining pure this compound involve crystallization and other high-resolution purification techniques. These steps are critical for removing any remaining impurities and isolating the compound to a high degree of purity, often required for spectroscopic analysis and other research applications.

The fractions containing this compound, obtained from column chromatography, typically undergo further purification, most notably through High-Performance Liquid Chromatography (HPLC). HPLC, particularly reversed-phase HPLC, is a powerful tool for separating structurally similar triterpenoids that may not have been fully resolved by initial chromatographic methods.

Crystallization is a key final step in the purification of this compound. This process relies on the principle of differential solubility. The impure compound is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature to create a supersaturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

The choice of solvent is crucial for successful crystallization. Solvents in which this compound is soluble include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone. The selection of a specific solvent or solvent system for crystallization depends on achieving a balance where the compound is soluble at higher temperatures but has limited solubility at lower temperatures. This differential solubility is essential for maximizing the yield and purity of the resulting crystals. The process of recrystallization, where the crystallization procedure is repeated, can be employed to further enhance the purity of the compound.

The table below outlines the typical solvents and techniques employed in the final purification stages of this compound and related triterpenoids from Ganoderma species.

| Purification Step | Technique/Solvent System | Purpose | Purity Achieved |

| Final Chromatographic Polishing | High-Performance Liquid Chromatography (HPLC) | Separation of closely related triterpenoids | >95% |

| Crystallization | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Primary purification and isolation of the solid compound | High |

| Recrystallization | Repetition of crystallization process | Removal of residual impurities | ≥98% |

Spectroscopic Characterization and Structural Elucidation of Ganoderiol D

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of complex organic molecules like Ganoderiol D. Through the analysis of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments, a complete picture of the molecule's connectivity can be assembled.

¹H NMR Spectroscopy provides information on the chemical environment of protons within the molecule. For a lanostane (B1242432) triterpenoid (B12794562) like this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to its numerous methyl groups, methylene (B1212753) and methine protons on the steroid nucleus, and protons associated with the functionalized side chain. Key expected signals include those for the multiple tertiary methyl groups, which typically appear as sharp singlets in the upfield region of the spectrum. Protons adjacent to hydroxyl and carbonyl groups would be shifted downfield due to the electron-withdrawing effects of the oxygen atoms.

¹³C NMR Spectroscopy complements the proton data by providing a count of all unique carbon atoms and information about their electronic environment. The spectrum of this compound is expected to show 30 distinct carbon signals, consistent with its molecular formula. researchgate.net Analysis using techniques like Distortionless Enhancement by Polarization Transfer (DEPT) helps differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. The presence of two ketone functionalities at the C-3 and C-7 positions is confirmed by characteristic downfield signals for carbonyl carbons, typically resonating around δ 200-220 ppm. Carbons bearing hydroxyl groups (C-24, C-25, C-26) would appear in the δ 60-80 ppm range, while the carbons of the C-8 double bond would be found in the olefinic region (δ 120-140 ppm).

The following table outlines the expected ¹³C NMR chemical shift ranges for the key functional groups in this compound based on data from related lanostane triterpenoids.

| Carbon Type | Functional Group | Expected Chemical Shift (δ) Range (ppm) |

| Quaternary Carbon | Ketone Carbonyl (C-3, C-7) | 200 - 220 |

| Quaternary Carbon | Olefinic (C-9) | 140 - 150 |

| Methine Carbon | Olefinic (C-8) | 130 - 140 |

| Carbon | Hydroxyl-bearing (C-24, C-25, C-26) | 60 - 80 |

| Methine/Methylene/Quaternary | Steroid Nucleus | 15 - 60 |

| Methyl Carbon | CH₃ | 15 - 30 |

This table is generated based on typical values for lanostane triterpenoids and is for illustrative purposes.

Mass Spectrometry (MS) Techniques (e.g., HR-ESI-MS) for Molecular Formula Determination

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique particularly suited for analyzing complex natural products like this compound. mdpi.com

In a typical analysis, HR-ESI-MS would provide a highly accurate mass measurement of the molecular ion, often as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The chemical formula of this compound is C₃₀H₄₈O₅. The calculated exact mass for this formula allows for a precise comparison with the experimentally measured mass. The high resolution of the instrument (to four or more decimal places) makes it possible to distinguish between different elemental compositions that might otherwise have the same nominal mass, thus confirming the molecular formula with high confidence. For this compound (C₃₀H₄₈O₅), the HR-ESI-MS analysis is expected to show a molecular ion peak corresponding to its calculated monoisotopic mass, confirming its elemental composition.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. sdiarticle4.com The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most prominent bands expected in the spectrum are:

O–H Stretching: A broad and strong absorption band in the region of 3400-3300 cm⁻¹ indicates the presence of the multiple hydroxyl (–OH) groups in the side chain. nih.gov

C=O Stretching: A sharp, strong absorption peak around 1710-1700 cm⁻¹ is characteristic of the saturated ketone (C=O) functional groups located at the C-3 and C-7 positions on the lanostane skeleton. researchgate.net

C–H Stretching: Absorption bands in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of C–H bonds in the methyl and methylene groups of the aliphatic skeleton.

C–O Stretching: Bands in the fingerprint region, typically between 1100 and 1000 cm⁻¹, would correspond to the C–O stretching vibrations of the hydroxyl groups. sdiarticle4.com

These IR data provide corroborating evidence for the functional groups identified by NMR spectroscopy, confirming the presence of both hydroxyl and ketone moieties in the molecule.

Structural Confirmation through Comparison with Related Triterpenoids

The final step in the structural elucidation of a new natural product often involves comparing its spectroscopic data with those of known, structurally similar compounds. This compound belongs to a large family of lanostane triterpenoids isolated from Ganoderma species. nih.gov Its structure is closely related to other compounds isolated from the same source, such as Ganoderiol C and Ganoderiol G.

These related triterpenoids share the same core skeleton and side chain but differ in the functional groups at specific positions. For instance, Ganoderiol C (7α-ethoxy-24,25,26-trihydroxy-5α-lanost-8-en-3-one) and Ganoderiol G (24,25,26-trihydroxy-7α-methoxy-5α-lanost-8-en-3-one) differ from this compound at the C-7 position. nih.gov By comparing the NMR and MS data of this compound with these known analogues, specific structural assignments can be made with greater certainty. For example, the absence of signals for an ethoxy or methoxy (B1213986) group in the NMR spectra of this compound, combined with the presence of a second ketone signal in the ¹³C NMR spectrum, clearly distinguishes it from Ganoderiol C and G and confirms the presence of a 7-keto group. This comparative approach is a cornerstone of natural product chemistry, allowing researchers to leverage existing knowledge to confidently identify new molecular structures.

Biological Activities and Mechanistic Studies of Ganoderiol D in Vitro and Preclinical Research

Evaluation of Ganoderiol D's Pharmacological Potential in Research Settings

This compound is a lanostane-type triterpenoid (B12794562) isolated from fungi of the Ganoderma genus. Triterpenoids and polysaccharides are recognized as the primary groups of compounds responsible for the major pharmacological properties of Ganoderma species. silae.it These compounds, including a diverse range of ganoderic acids, ganoderiols, and lucidenic acids, have been the subject of extensive research for their potential therapeutic applications, including anti-tumor, anti-inflammatory, and immunomodulatory activities. silae.itmdpi.comnih.govijfmr.com Specifically, the Ganoderiol group of compounds has been noted for its potential to inhibit the proliferation of tumor cells. silae.it Research into this compound has focused on its anti-inflammatory properties, forming a basis for its evaluation as a potential bioactive compound. nih.gov The investigation of these compounds in preclinical research settings, primarily through in vitro cell-based models, is crucial for elucidating the molecular mechanisms that underpin their biological effects. nih.gov

Cellular Assays for Biological Activity

Cellular assays are fundamental in preclinical research to determine the biological effects of a compound at the cellular level. For this compound and related triterpenoids, these assays typically involve exposing various cell lines to the compound and measuring responses such as cell viability, proliferation, cell cycle progression, and apoptosis.

While specific antiproliferative data for this compound is not extensively detailed in the reviewed literature, studies on closely related compounds from the Ganoderma genus provide significant insights into the potential activities of this class of triterpenoids. The Ganoderiol group, as a whole, is reported to possess cytotoxic effects and the ability to inhibit the proliferation of tumor cells. silae.it

For instance, Ganoderiol F, another lanostane (B1242432) triterpene from Ganoderma, has demonstrated notable antiproliferative activity against a variety of cancer cell lines. nih.gov It has been shown to inhibit cell proliferation in human breast cancer lines, including MDA-MB-231, MDA-MB-468, SK-BR-3, and MCF-7, as well as the 4T1 murine breast cancer line. nih.gov Furthermore, Ganoderiol F has exhibited cytotoxicity against liver (HepG2, Huh 7) and leukemia (K562) cancer cells. mdpi.com Similarly, Ganoderic acid D, another related triterpenoid, effectively inhibited the proliferation of cervical cancer (HeLa) cells with a reported IC₅₀ value of 17.3 µmol/L. mdpi.com

Table 1: Antiproliferative Activity of Ganoderiol Congeners on Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Observed Effect |

|---|---|---|---|

| Ganoderiol F | MDA-MB-231, MDA-MB-468, SK-BR-3, MCF-7, 4T1 | Breast Cancer | Inhibition of cell proliferation. nih.gov |

| Ganoderiol F | HepG2, Huh 7 | Liver Cancer | Prevention of neoplastic cell proliferation. mdpi.com |

| Ganoderiol F | K562 | Leukemia | Prevention of neoplastic cell proliferation. mdpi.com |

| Ganoderic Acid D | HeLa | Cervical Cancer | Inhibition of proliferation (IC₅₀ = 17.3 µmol/L). mdpi.com |

The anticancer activity of Ganoderma triterpenoids is often linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). nih.gov While direct mechanistic studies on this compound are limited, research on its structural analogs provides a framework for its potential effects.

Ganoderiol F has been found to induce cell cycle arrest at the G1 phase in MDA-MB-231 breast cancer cells. nih.gov This arrest is mediated by the downregulation of key cell cycle proteins, including cyclin D, cyclin E, cyclin-dependent kinase 2 (CDK2), CDK4, and CDK6. nih.gov The transition from the G1 to the S phase is a critical checkpoint, and its inhibition prevents cancer cells from replicating their DNA. nih.gov Furthermore, Ganoderiol F treatment leads to apoptosis by modulating apoptotic regulatory proteins; it upregulates the pro-apoptotic protein Foxo3 while downregulating the anti-apoptotic proteins c-Myc, Bcl-2, and Bcl-w. nih.gov

In contrast, Ganoderic acid D was found to induce cell cycle arrest at the G2/M phase in HeLa cells, which accompanies its apoptosis-inducing effects. mdpi.com Extracts from Ganoderma have also been shown to induce apoptosis through the upregulation of the pro-apoptotic protein Bax. nih.govresearchgate.net These findings highlight that different triterpenoids from the same source can exert their anticancer effects through varied molecular pathways, targeting different phases of the cell cycle.

Immunomodulatory Investigations

Compounds derived from Ganoderma are widely recognized for their immunomodulating effects, which include the promotion of innate and adaptive immunity. nih.gov These effects are often mediated by the modulation of key immune cells and their signaling pathways.

This compound has been identified as a constituent in Ganoderma fractions evaluated for anti-inflammatory activity in RAW 264.7 macrophage cells. nih.gov Macrophages are crucial effector cells in the immune system, and their modulation can significantly impact inflammatory responses. nih.gov Studies on Ganoderma extracts have shown they can enhance macrophage function, stimulating the release of cytokines and nitric oxide (NO). nih.govnih.gov

While specific studies detailing the effects of purified this compound on T lymphocytes are not prominent, polysaccharides from Ganoderma lucidum have been shown to affect both T and B lymphocytes. nih.gov These extracts can stimulate lymphocyte proliferation and influence the differentiation of T helper cells, for example, by promoting a Th1-type immune response, which is critical for cell-mediated immunity. ijfmr.comd-nb.info

The immunomodulatory activity of Ganoderma triterpenoids is closely linked to their ability to influence the production of cytokines, which are signaling molecules that regulate immune responses. This compound was a component of a Ganoderma neo-japonicum fraction studied for its effect on lipopolysaccharide (LPS)-mediated nitric oxide (NO) production in RAW264.7 macrophages. nih.gov Excessive NO production is a hallmark of inflammatory processes. nih.gov

Research on other Ganoderma triterpenes shows they can exert anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. nih.gov For example, Ganoderic acid A significantly decreases the LPS-induced release of IL-1β, IL-6, and TNF-α from primary mouse microglial cells. semanticscholar.org The mechanism for this inhibition is often related to the suppression of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the immune response. nih.govsemanticscholar.org

Table 2: Immunomodulatory Effects of this compound and Related Compounds

| Compound/Extract | Cell Type | Pathway/Mediator | Observed Effect |

|---|---|---|---|

| This compound | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Part of a fraction evaluated for anti-inflammatory activity. nih.gov |

| Ganoderic Acid A | Primary Mouse Microglia | IL-1β, IL-6, TNF-α | Decreased release of pro-inflammatory cytokines. semanticscholar.org |

| Ganoderic Acid A | Primary Mouse Microglia | NF-κB Signaling Pathway | Suppression of the pathway. semanticscholar.org |

| Ganoderma Triterpenes | General | NF-κB and MAPK Pathways | General inhibition, leading to reduced inflammation. nih.gov |

Antiviral Activity Research

In vitro and preclinical studies have investigated the antiviral properties of various compounds isolated from Ganoderma species. nih.gov While the broader class of triterpenoids from Ganoderma lucidum has been noted for potential antiviral effects against viruses such as Enterovirus 71 (EV71), human immunodeficiency virus (HIV), and hepatitis B virus (HBV), specific research focusing exclusively on this compound is not extensively detailed in the scientific literature. researchgate.netmdpi.com

Inhibitory Effects against Viral Replication

Research into the triterpenoid constituents of Ganoderma lucidum has identified compounds with significant inhibitory effects on viral replication. For example, studies on two triterpenoids, designated GLTA and GLTB, demonstrated that they significantly inhibit the replication of EV71. researchgate.net These compounds were found to block the virus from adsorbing to host cells. researchgate.net Similarly, other triterpenoids have been shown to impair the replication of the human coronavirus 229E at an early stage. nih.gov However, studies specifically delineating the inhibitory effects of purified this compound on the replication of various viruses are not prominently available.

Mechanisms of Action (e.g., Protease Inhibition)

The mechanisms underlying the antiviral activity of Ganoderma triterpenoids often involve the inhibition of crucial viral enzymes. Protease inhibition is a key mechanism; for instance, triterpenes isolated from the spores of Ganoderma lucidum have shown inhibitory activity against HIV-1 protease. nih.gov In computational and in-vitro studies, other related triterpenoids like Ganodermanontriol have been identified as potential inhibitors of the Dengue virus NS2B-NS3 protease, which is essential for viral particle formation. nih.gov This inhibition is thought to occur through binding to the active site of the protease, leading to an abortive nucleophilic attack by the catalytic serine residue. nih.gov While these findings highlight a common antiviral strategy for this class of compounds, direct evidence of this compound acting as a protease inhibitor has not been specifically reported.

Other Reported Biological Activities in Preclinical Models

Neuroprotective Properties and Related Cellular Mechanisms

This compound has been identified as a chemical constituent in extracts of Ganoderma lucidum that exhibit neuroprotective potential. researchgate.net Research on these extracts has demonstrated a capacity to inhibit acetylcholinesterase and tyrosinase, enzymes whose heightened activity is linked to neurodegenerative processes. researchgate.net The neuroprotective effects of Ganoderma triterpenoids are also associated with their ability to mitigate oxidative stress and neuro-inflammation. nih.govresearchgate.net

Cellular mechanisms implicated in these neuroprotective effects include the modulation of stress-related signaling pathways. In studies using stressed neurons, Ganoderma lucidum extracts were found to decrease the phosphorylation of key signaling molecules like c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which are involved in neuronal responses to stress. nih.gov Lanostanoid triterpenes from Ganoderma species are recognized for their ability to scavenge free radicals, thereby reducing oxidative damage and protecting neurons. nih.gov

Table 1: Neuroprotective-Related Enzyme Inhibition by G. lucidum Extracts Containing this compound

| Enzyme | Associated Process | Inhibitory Effect |

|---|---|---|

| Acetylcholinesterase | Neurotransmission, Neurodegeneration | Extracts showed significant inhibition capacity. researchgate.net |

Anti-inflammatory Effects and Associated Signaling Pathways

This compound has been identified as a component within the anti-inflammatory active fractions of Ganoderma neo-japonicum. nih.gov The anti-inflammatory properties of Ganoderma triterpenes are well-documented in preclinical models. These compounds have been shown to inhibit the release of pro-inflammatory cytokines. nih.gov

The primary signaling pathways associated with these effects include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov Ganoderma triterpenoids can exert their anti-inflammatory effects by blocking the activation of the NF-κB pathway. nih.gov Furthermore, some triterpenes from this source inhibit the MAPK pathway by preventing the phosphorylation of p38. nih.gov Studies on related compounds have demonstrated that they can effectively inhibit the production of pro-inflammatory mediators like IL-6, IL-1β, and TNF-α in lipopolysaccharide-induced macrophages by targeting the TLR4/NF-κB signaling pathway. nih.gov

Antioxidant Capacity Investigations

Investigations have confirmed that this compound is a constituent of the antioxidant-active fractions isolated from Ganoderma neo-japonicum. nih.gov The antioxidant capacity of Ganoderma species is attributed to its rich content of phytochemicals, including triterpenoids. nih.govnih.gov These compounds contribute to cellular defense against oxidative stress. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetylcholinesterase |

| c-Jun N-terminal kinase (JNK) |

| EV71 |

| This compound |

| Ganodermanontriol |

| GLTA |

| GLTB |

| Heme oxygenase-1 (HO-1) |

| IL-1β |

| IL-6 |

| Lipopolysaccharide |

| Mitogen-activated protein kinase (MAPK) |

| Nrf2 (Nuclear factor erythroid 2-related factor 2) |

| p38 |

| TNF-α |

Enzyme Inhibition Studies (e.g., Aldose Reductase)

A comprehensive review of scientific literature and available preclinical research data reveals a significant gap in the understanding of the specific biological activities of this compound. To date, no specific in vitro or preclinical studies have been published that investigate the enzyme-inhibiting properties of this compound.

Consequently, there is no available data detailing the inhibitory effects of this compound on any enzyme, including aldose reductase. Research on the enzyme inhibition potential of compounds isolated from Ganoderma lucidum has primarily focused on other triterpenoids, such as various ganoderic acids.

Therefore, it is not possible to provide detailed research findings or data tables on the enzyme inhibition studies of this compound as no such studies appear to have been conducted or published in the available scientific literature. Further research is required to determine if this compound possesses any enzyme-inhibiting capabilities.

Structure Activity Relationship Sar Studies of Ganoderiol D and Analogs

Identification of Key Structural Features Correlated with Biological Activity

Ganoderiol D is a lanostane-type triterpenoid (B12794562), characterized by a tetracyclic core structure. nih.gov Its biological activity is intrinsically linked to this foundational scaffold and the specific arrangement of its oxygen-containing functional groups. The lanostane (B1242432) skeleton itself is a crucial determinant for the biological activities observed in many triterpenoids isolated from Ganoderma species. nih.gov

Key structural features of this compound that are correlated with its biological activity include:

The Lanostane Skeleton: This tetracyclic triterpenoid framework is a common feature among many bioactive compounds from Ganoderma and is considered essential for their activities, including anti-cancer and anti-inflammatory effects. nih.govnih.gov

Oxygenation Pattern: this compound is a highly oxygenated lanostane triterpenoid. The position and stereochemistry of hydroxyl and carbonyl groups on the lanostane skeleton are critical for its biological functions. Specifically, this compound possesses hydroxyl groups at positions C-24, C-25, and C-26, and ketone groups at C-3 and C-7. nih.gov This high degree of oxidation is a common trait among bioactive Ganoderma triterpenes. nih.gov

Side Chain Configuration: The structure of the side chain at C-17 plays a significant role in the bioactivity of lanostane triterpenoids. For this compound, the 24,25,26-trihydroxy moiety in the side chain is a distinguishing feature. Studies on other Ganoderma triterpenoids have shown that modifications in the side chain can dramatically alter biological activity. researchgate.net

Impact of Functional Group Modifications on Potency and Selectivity

While specific studies on the synthetic modification of this compound are limited, the structure-activity relationships of a vast number of related Ganoderma triterpenoids provide valuable insights into how functional group alterations could impact its potency and selectivity.

Hydroxyl Groups: The presence and location of hydroxyl groups are paramount for activity. For instance, in related ganoderic acids, hydroxyl groups at specific positions are known to be crucial for their inhibitory effects on enzymes like aldose reductase. researchgate.net Strategic modification, such as the deacetylation of the hydroxyl group on Ganoderic Acid F, has been shown to enhance its anti-inflammatory capabilities. mdpi.com It can be inferred that the tri-hydroxyl system in the side chain of this compound is a key contributor to its bioactivity, and any modification to these groups would likely alter its biological profile.

Double Bonds: Although this compound itself has a saturated A/B ring system (5α-lanostane), the presence and position of double bonds in the core structure of other related triterpenoids are known to influence their activity. nih.gov

The following table summarizes the general effects of functional group modifications on the bioactivity of lanostane triterpenoids, which can be extrapolated to this compound.

| Functional Group Modification | Potential Impact on Bioactivity | Reference |

| Hydroxylation/Dehydroxylation | Can increase or decrease polarity, affecting cell membrane permeability and interaction with target proteins. The position is critical for specific receptor binding. | researchgate.net |

| Acetylation/Deacetylation of OH | Alters solubility and can act as a prodrug strategy. Deacetylation can unmask active hydroxyl groups. | mdpi.com |

| Oxidation of OH to C=O | Changes the electronic and steric properties, potentially altering binding affinity and selectivity for different targets. | redalyc.org |

| Modification of Side Chain | Can significantly impact potency and target selectivity. The length, flexibility, and functional groups of the side chain are key determinants. | researchgate.net |

Computational Approaches in SAR Elucidation (e.g., 3D-QSAR Modeling, Molecular Docking)

Computational methods have become indispensable tools for understanding the structure-activity relationships of Ganoderma triterpenoids, providing insights that are often difficult to obtain through experimental methods alone.

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship):

3D-QSAR studies on various Ganoderma triterpenoids have helped to create models that correlate the three-dimensional properties of these molecules with their biological activities. researchgate.netnih.gov These models generate contour maps that indicate regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity. rutgers.edufrontiersin.org For instance, a 3D-QSAR study on cytotoxic lanostane-type triterpenoids suggested that introducing slight bulk and lowly negative charged groups at C-25 or C-26, and slightly bulk and low positive charged substitutes at C-7 and C-15 could elevate the activity of certain compounds. researchgate.net While a specific 3D-QSAR model for this compound is not extensively reported, the general models developed for this class of compounds provide a framework for predicting the effects of structural modifications on its activity.

Molecular Docking:

Molecular docking simulations have been employed to predict the binding modes of Ganoderma triterpenoids with various protein targets. nih.govnih.gov For example, a docking study of Ganoderiol F, a structurally similar compound to this compound, with HIV-1 protease revealed the formation of three hydrogen bonds within the active site, explaining its inhibitory activity. researchgate.net Another study involving Ganoderic Acid D, which shares the same lanostane skeleton, showed its potential to bind to clumping factor A of Staphylococcus aureus through hydrogen bonding and hydrophobic interactions. nih.gov These studies suggest that the oxygenated functional groups of this compound are likely to be key players in forming hydrogen bonds and other non-covalent interactions with its biological targets. Docking studies can help to visualize these interactions and guide the design of more potent and selective analogs. researchgate.net

The following table illustrates the application of computational methods in the study of Ganoderma triterpenoids.

| Computational Method | Application | Findings and Implications for this compound | Reference |

| 3D-QSAR | To correlate the 3D structural features of a series of triterpenoids with their cytotoxic activity. | Provides a model to predict how modifications to the steric and electronic properties of this compound might affect its bioactivity. Suggests that modifications at C-7, C-15, C-25, and C-26 are likely to be important. | researchgate.netnih.gov |

| Molecular Docking | To predict the binding orientation and affinity of triterpenoids to specific protein targets like HIV-1 protease and bacterial proteins. | Suggests that this compound likely binds to its targets through hydrogen bonds involving its hydroxyl and carbonyl groups. The lanostane skeleton would engage in hydrophobic interactions. | nih.govresearchgate.net |

Comparative Analysis of this compound's Structure-Activity Profile with Other Ganoderiols and Triterpenoids

The biological activity of this compound can be better understood when compared with other structurally related ganoderiols and triterpenoids.

Comparison with other Ganoderiols:

Ganoderiol F: This compound is structurally very similar to this compound, with the primary difference often being in the degree and location of oxygenation on the lanostane core or side chain. Ganoderiol F has demonstrated significant anti-cancer activity by retarding cell cycle progression. nih.govmdpi.com The cytotoxic effects of Ganoderiol F against various cancer cell lines highlight the importance of the lanostane skeleton and its oxygenation pattern, a feature shared with this compound. researchgate.net

Ganoderiol B: Another related compound, Ganoderiol B, has also been studied for its biological activities. The subtle structural differences between these ganoderiols, such as the presence or absence of a ketone or the stereochemistry of a hydroxyl group, can lead to significant differences in their biological profiles.

Comparison with Ganoderic Acids:

Ganoderic acids are another major class of triterpenoids in Ganoderma. They are characterized by the presence of a carboxylic acid group, typically in the side chain. For example, Ganoderic Acid D has been shown to induce apoptosis in cancer cells. mdpi.com The presence of the carboxyl group in ganoderic acids generally increases their polarity compared to ganoderiols, which may influence their pharmacokinetic properties and target interactions. The lack of a carboxylic acid in this compound suggests a different spectrum of activity or at least different optimal targets compared to the ganoderic acids.

The table below provides a comparative overview of this compound and related compounds.

| Compound | Key Structural Differences from this compound | Notable Biological Activity | Reference |

| Ganoderiol F | Differences in oxygenation pattern on the lanostane core. | Anti-cancer (cell cycle arrest), anti-inflammatory. | nih.govmdpi.com |

| Ganoderic Acid D | Possesses a carboxylic acid group in the side chain. | Induces apoptosis in cancer cells, antibacterial activity. | mdpi.comnih.gov |

| Ganoderic Acid DM | Different oxygenation pattern and a carboxylic acid group. | 5α-reductase inhibitory activity, anti-androgenic effects. | researchgate.net |

Synthetic and Semisynthetic Approaches to Ganoderiol D and Its Derivatives

Development of Chemical Synthesis Strategies for Lanostane-Type Triterpenoids

The total synthesis of lanostane-type triterpenoids, the structural family to which Ganoderiol D belongs, presents a formidable challenge to chemists due to their complex, highly oxygenated, and stereochemically rich structures. nih.gov Direct chemical synthesis of these molecules is often a multi-step, low-yield process, making it commercially unviable for large-scale production. nih.gov

Research in this area has focused on developing efficient and stereoselective methods to construct the characteristic tetracyclic lanostane (B1242432) core and introduce the various functional groups. For instance, the total synthesis of related Ganoderma meroterpenoids, such as spiroapplanatumines, has been achieved through strategies involving Claisen rearrangement and ring-closing metathesis (RCM) reactions to build complex polycyclic systems. rsc.org While not specific to this compound, these synthetic achievements provide a foundational toolkit and proof-of-concept for the chemical construction of related complex natural products. rsc.orguni-muenchen.deresearchgate.net The synthesis of other lanostane-type triterpenoid (B12794562) derivatives has also been explored, utilizing natural lanosterol (B1674476) as a starting material to create novel compounds like N-glycosides, demonstrating the modularity of synthetic approaches to generate derivatives. nih.gov However, the total synthesis of highly oxygenated lanostanoids like this compound from simple starting materials remains a largely unrealized goal due to its intricate stereochemistry. nih.gov

Semisynthesis from Natural Precursors and Related Compounds

A more practical approach to obtaining this compound and its derivatives is through semisynthesis, which starts from more abundant, naturally occurring precursors. Lanosterol, the biosynthetic precursor to all ganoderiols and ganoderic acids, is a readily available starting material. nih.govresearchgate.net

Bioengineering and Synthetic Biology for Enhanced Production and Analog Generation

Given the challenges of chemical synthesis, synthetic biology and bioengineering have emerged as highly promising avenues for the production of this compound and other ganoderic acids. nih.govnih.gov These methods aim to harness and optimize the natural biosynthetic machinery of microorganisms. nih.govresearchgate.net

The transfer of the genetic blueprint for ganoderic acid biosynthesis from Ganoderma lucidum into well-characterized microbial hosts like the baker's yeast Saccharomyces cerevisiae or the bacterium Escherichia coli offers a scalable and controllable production platform. nih.govnih.gov S. cerevisiae is a particularly attractive host because it is a eukaryote and shares a common ancestor for the mevalonate (B85504) (MVA) pathway, which produces the universal triterpenoid precursor, lanosterol. researchgate.netnih.gov

Researchers have successfully engineered yeast to produce various ganoderic acids. nih.govnih.gov This typically involves introducing key genes from G. lucidum, particularly those encoding cytochrome P450 (CYP450) enzymes, which are responsible for the series of oxidation reactions that decorate the lanosterol scaffold to create the vast diversity of ganoderic acids. nih.govnih.gov For example, the expression of the G. lucidum gene CYP5150L8 in S. cerevisiae resulted in the production of 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), a foundational ganoderic acid. nih.gov Further co-expression of another P450, CYP5139G1, led to the synthesis of a novel ganoderic acid, 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA), demonstrating the potential to create new-to-nature analogs. nih.gov While the heterologous production of this compound itself has not been explicitly reported, the successful synthesis of its structural relatives paves the way for its future production by identifying and expressing the specific set of CYP450s and other modifying enzymes responsible for its formation.

The table below summarizes key enzymes from Ganoderma lucidum that have been functionally expressed in S. cerevisiae for the production of lanostane-type triterpenoids.

| Enzyme | Gene | Function | Product(s) in Engineered Yeast |

| Cytochrome P450 | cyp5150l8 | Catalyzes three-step oxidation of lanosterol at C-26 | 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) nih.gov |

| Cytochrome P450 | CYP5139G1 | C-28 oxidation of HLDOA | 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) nih.gov |

| Farnesyl Diphosphate Synthase | FPS | Increases precursor supply for triterpenoid synthesis | Increased overall ganoderic acid production researchgate.net |

| Squalene (B77637) Synthase | SQS | Key enzyme in the mevalonate pathway leading to lanosterol | Increased accumulation of squalene and lanosterol researchgate.net |

In vitro enzymatic synthesis and pathway reconstruction offer a cell-free approach to producing complex molecules like this compound. This strategy involves isolating the specific enzymes responsible for each biosynthetic step and combining them in a reaction vessel with the necessary substrates and cofactors.

Studies have identified and characterized several key enzymes in the ganoderic acid pathway beyond the initial cyclization of lanosterol. nih.govnih.gov These post-modification enzymes, including cytochrome P450s, reductases, and acetyltransferases, are responsible for the immense structural diversity of these compounds. nih.gov For example, in vitro enzymatic assays confirmed that the enzyme CYP5150L8 catalyzes the three-step conversion of lanosterol to HLDOA. nih.gov

Furthermore, enzymatic glycosylation has been used to create novel derivatives of ganoderic acids with potentially improved properties like water solubility. nih.gov Glycosyltransferases (GTs) and glycoside hydrolases (GHs) from bacteria have been successfully used to attach sugar moieties to the ganoderic acid A (GAA) scaffold. nih.govcnu.edu.twresearchgate.net A one-pot, bi-enzymatic system using a glycosyltransferase (BtGT_16345) and a cyclodextrin (B1172386) glucanotransferase (Toruzyme® 3.0 L) was able to produce a series of GAA glucosides. cnu.edu.twresearchgate.net This demonstrates the power of enzymatic synthesis to generate novel derivatives that would be difficult to access through traditional chemical methods. Reconstructing the specific enzymatic cascade leading to this compound would allow for its precise, cell-free synthesis, provided all the requisite enzymes can be identified and produced.

Advanced Analytical and Research Methodologies in Ganoderiol D Studies

High-Resolution Mass Spectrometry for Metabolomics Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the metabolomic analysis of Ganoderma extracts, enabling the identification of compounds like Ganoderiol D. semanticscholar.org Techniques such as Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) are employed to analyze the complex mixture of triterpenoids. nih.govresearchgate.net HRMS instruments provide high sensitivity and, critically, the exact mass of precursor and fragment ions, which allows for the determination of the elemental composition of these molecules. researchgate.net

In metabolomics studies, HRMS is used to profile and identify numerous metabolites simultaneously. nih.gov For instance, a study on ganoderic acid D, a closely related compound, successfully identified 25 different metabolites from bile samples using UPLC/Q-TOF-MS. nih.govresearchgate.net The metabolic transformations observed included reduction, hydroxylation, oxidation, and conjugation, demonstrating the power of HRMS to elucidate metabolic pathways. nih.govresearchgate.net The combination of liquid chromatography (LC) for separating secondary metabolites and HRMS for their detection is a common and powerful platform for this type of analysis. nih.gov The process involves acquiring mass spectra over a specific range, with data processing software used for peak deconvolution and alignment to generate a comprehensive metabolic profile. nih.govmdpi.com

Chemometrics and Fingerprint Analysis for Quality Control and Characterization

The chemical composition of Ganoderma lucidum, the source of this compound, can vary significantly based on its origin and cultivation conditions. nih.gov To ensure consistency and quality, high-performance liquid chromatography (HPLC) fingerprinting combined with chemometric methods is utilized. nih.govnih.gov This approach creates a characteristic chemical profile, or "fingerprint," of a sample. nih.gov

By analyzing the HPLC chromatograms, researchers can calculate similarities between different samples and identify characteristic compounds. nih.gov Chemometric techniques such as Hierarchical Cluster Analysis (HCA), Principal Component Analysis (PCA), and Partial Least Squares-Discrimination Analysis (PLS-DA) are then applied to the data. nih.govnih.gov These statistical methods can successfully group G. lucidum samples based on their geographical origin and identify key marker compounds that differentiate them. nih.govnih.gov This combined fingerprint-chemometric method has been proven to be a simple, rapid, and effective tool for the quality control and authentication of G. lucidum and its derived products. nih.gov

Omics Technologies (e.g., Transcriptomics, Proteomics) to Elucidate Biosynthesis and Mechanisms

"Omics" technologies provide a holistic view of the biological processes underlying the production of triterpenoids like this compound. researchgate.net These approaches include genomics (gene analysis), transcriptomics (mRNA analysis), and proteomics (protein analysis). researchgate.net Integrated omics studies are particularly powerful, as they can reveal complex regulatory networks that a single technique might miss. nih.govmdpi.com

For example, combined proteomics and metabolomics have been used to investigate the biosynthesis of ganoderic acids (GAs) in G. lucidum in response to elicitors like methyl jasmonate (MeJA). nih.gov Such studies identify differentially expressed genes and proteins, revealing which pathways are activated. nih.gov Research has shown that treatment with elicitors like MeJA or ethylene (B1197577) can significantly up-regulate genes involved in the terpenoid backbone biosynthesis pathway, leading to increased production of ganoderic acids. nih.govnih.gov Transcriptomics and metabolomics data revealed that genes in pathways like the TCA cycle and acetyl-CoA carboxylase (ACC) pathway were up-regulated in response to ethylene treatment. nih.gov These findings are crucial for understanding the molecular regulation of this compound biosynthesis and for potentially enhancing its production through biotechnological methods. nih.gov

In Silico Modeling and Simulation for Structure-Function Predictions

In silico modeling and simulation are computational tools used to predict the three-dimensional (3D) structure of proteins and to study how compounds like this compound might interact with them. nih.govnih.gov Homology modeling is a common approach used to predict a protein's 3D structure when no experimental structure is available, by using the known structure of a similar protein as a template. nih.govmedcraveonline.com The quality of the predicted model is then assessed using validation tools. nih.govmedcraveonline.com

Once a 3D structure of a target protein is modeled, molecular dynamics (MD) simulations can be performed. nih.gov MD simulations analyze the movement of atoms over time, providing insights into the protein's stability and dynamic behavior. nih.govresearchgate.net This approach can be used to study how the protein structure might change under different conditions. researchgate.net For a compound like this compound, these in silico methods can predict its binding affinity and interaction with specific protein targets. This allows for the prediction of its biological function and helps to elucidate its mechanism of action at a molecular level, providing a valuable guide for further experimental research. nih.gov

Future Research Directions and Translational Perspectives for Ganoderiol D

Elucidation of Remaining Unknowns in the Biosynthetic Pathway

The biosynthesis of Ganoderiol D, like other ganoderic acids (GAs), originates from the mevalonate (B85504) (MVA) pathway, which produces the precursor lanosterol (B1674476). nih.gov While the upstream enzymatic steps to lanosterol are well-identified, the downstream biotransformation processes that create the vast diversity of GAs remain largely unknown. nih.gov This biosynthetic puzzle has been a significant challenge for nearly three decades. nih.gov

Future research should prioritize the identification and characterization of the specific enzymes, particularly cytochrome P450 monooxygenases (CYP450s), responsible for the series of oxidative modifications that convert lanosterol into this compound. nih.gov The genome of G. lucidum contains a large number of CYP450 genes, many of which are differentially expressed during the mushroom's life cycle, coinciding with GA accumulation. nih.gov Pinpointing the exact CYP450s and other enzymes (e.g., reductases, transferases) involved in the specific hydroxylations, oxidations, and other modifications that define the this compound structure is crucial. nih.govnih.gov This knowledge is not only fundamental to understanding the biology of Ganoderma but is also a prerequisite for the metabolic engineering of high-yield microbial strains for sustainable production. nih.govnih.gov

Discovery of Novel Biological Activities and Molecular Targets

Initial studies have identified this compound as an active component in Ganoderma lucidum with potential applications in improving learning and memory, possibly through its free-radical scavenging ability. nih.gov However, the full spectrum of its bioactivity remains to be explored. Triterpenoids from Ganoderma are known for a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, and immunomodulatory activities. mdpi.comresearchgate.net

Future investigations should employ high-throughput screening assays to test this compound against a wider range of biological targets. A key area of interest is its potential as an anti-cancer agent. For instance, the related compound Ganoderiol F has been shown to inhibit cancer cell proliferation by arresting the cell cycle via the downregulation of cyclin D1, CDK4, CDK6, cyclin E, and CDK2. nih.gov It also affects key signaling proteins like c-Myc and Foxo3. nih.gov Research should explore whether this compound acts on similar or novel molecular pathways in cancer cells. Furthermore, given the neuroprotective potential suggested by initial findings, studies should delve into its mechanisms of action in neuronal cells and models of neurodegenerative diseases. nih.govnih.gov

Design and Synthesis of Optimized this compound Analogs with Enhanced Efficacy

Chemical synthesis and modification of natural products offer a powerful strategy to enhance their therapeutic properties. The synthesis of analogs of related Ganoderma triterpenoids, such as ganoderic acid DM and ganodermanontriol, has already been undertaken to improve anti-cancer activity and explore structure-activity relationships. nottingham.ac.ukresearchgate.net For example, modifying lanosterol at the C3, C7, and C24 positions has been a strategy in creating new ganoderic acid analogs. nottingham.ac.uk One study found that introducing an acetate (B1210297) group at the C3 position significantly improved both solubility and biological activity against prostate cancer cell lines. nottingham.ac.uk

This synthetic approach should be extended to this compound. By creating a library of this compound analogs with targeted modifications at various functional groups, researchers can systematically probe the structural requirements for its biological activity. This could lead to the development of new molecules with enhanced potency, improved selectivity for specific molecular targets, and better pharmacokinetic profiles. Total synthesis strategies, which have been developed for other complex Ganoderma metabolites, can provide a platform for creating these novel analogs. nih.gov

Standardization of Production and Characterization Methods for Research Consistency

A significant hurdle in the research and development of natural products from Ganoderma is the lack of standardization, which can lead to variability in product quality and inconsistent research outcomes. nih.govnih.gov The concentration of active compounds like this compound can vary significantly depending on the Ganoderma variety, cultivation conditions, and processing methods. nih.govijfmr.com

To ensure research consistency and facilitate future clinical translation, it is imperative to establish standardized protocols for the production and characterization of this compound. This includes developing robust and validated analytical methods, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of this compound in extracts and final products. nih.gov Establishing standardized cultivation and extraction procedures will help guarantee a consistent supply of high-quality material for research purposes. nih.gov This industrial-level standardization is crucial for quality control and for building a solid foundation for future advancements. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biology

A holistic understanding of this compound's role in biology can be achieved by integrating data from various "omics" platforms, including genomics, proteomics, and metabolomics. nih.gov Multi-omics approaches provide a system-level view of cellular processes and can reveal the complex interplay between genes, proteins, and metabolites in response to a specific compound. nih.govmdpi.com

Future research should apply an integrated multi-omics strategy to elucidate the mechanisms of action of this compound. For example, treating cells with this compound and subsequently analyzing changes in their transcriptome, proteome, and metabolome can identify the key signaling pathways and metabolic networks it modulates. nih.gov This approach can help uncover novel molecular targets and provide a comprehensive picture of its effects on cellular physiology. nih.gov Such studies have already been used to investigate the effects of Ganoderma spores on osteosarcoma, revealing impacts on glycerophospholipid and fatty acid metabolism. nih.gov Applying this powerful methodology specifically to this compound will accelerate the discovery of its therapeutic mechanisms and potential applications.

Q & A

Q. How is Ganoderiol D chemically identified and characterized in laboratory settings?

this compound is identified using a combination of chromatographic and spectroscopic techniques. Key steps include:

- High-Performance Liquid Chromatography (HPLC) for purity assessment and separation from related triterpenoids .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to resolve its stereochemistry and confirm the molecular structure (C₃₀H₄₈O₅, molecular weight 488.7) .

- Mass spectrometry (MS) for molecular ion peak validation and fragmentation pattern analysis .

Q. What experimental models are typically used to study this compound’s bioactivity?

- In vitro models : Breast cancer cell lines (e.g., MDA-MB-231) for migration/adhesion assays, as demonstrated in studies of related Ganoderma triterpenoids .

- In vivo models : Rodent studies for pharmacokinetics and toxicity profiling, though limited data exists for this compound specifically. Researchers often extrapolate methodologies from studies on Ganoderiol A or Ganoderic acids .

Q. What are the primary challenges in isolating this compound from natural sources?

- Low abundance : this compound constitutes a minor fraction in Ganoderma lucidum extracts, requiring multi-step purification (e.g., silica gel chromatography, preparative HPLC) .

- Structural similarity : Differentiation from isomers (e.g., Ganoderiol F) demands advanced spectroscopic validation .

Advanced Research Questions

Q. How does this compound modulate signaling pathways implicated in cancer metastasis?

- FAK-SRC-Paxillin pathway inhibition : this compound may disrupt focal adhesion complexes by reducing FAK autophosphorylation (Y397) and SRC interaction, leading to paxillin dephosphorylation—a mechanism observed in Ganoderiol A studies .

- Rho GTPase regulation : Downregulation of RhoA, Rac1, and Cdc42 expression could impair actin cytoskeleton remodeling, as seen in related triterpenoids .

- Methodological validation : Use phospho-specific antibodies in Western blotting and co-immunoprecipitation assays to confirm target interactions .

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Dosage-dependent effects : Design dose-response curves (e.g., 0.1–50 μM) to identify therapeutic vs. cytotoxic thresholds .

- Cell line variability : Compare results across multiple cancer models (e.g., MDA-MB-231, HeLa) to assess tissue-specific responses .

- Standardization : Normalize extracts to this compound content using HPLC quantification to ensure reproducibility .

Q. What experimental designs are optimal for evaluating this compound’s anti-inflammatory properties?

- NF-κB and MAPK pathway analysis : Use luciferase reporter assays to measure NF-κB activity and ELISA/Western blotting for cytokine (e.g., TNF-α, IL-6) quantification .

- In vivo inflammation models : Employ LPS-induced murine models with histological assessment of tissue inflammation and qPCR for pro-inflammatory gene expression .

Methodological and Analytical Considerations

Q. How should researchers design dose-response experiments for this compound?

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data?

Q. How can researchers ensure reproducibility in this compound studies?

- Batch-to-batch consistency : Validate chemical profiles of extracts via HPLC-MS before each experiment .

- Positive controls : Include known pathway inhibitors (e.g., FAK inhibitor PF-573228) to benchmark this compound’s efficacy .

Data Interpretation and Knowledge Gaps

What unresolved questions exist regarding this compound’s mechanism of action?

- Receptor targeting : Whether this compound binds directly to integrins or modulates membrane lipid rafts remains unclear. Surface plasmon resonance (SPR) assays could clarify this .

- In vivo bioavailability : Limited data on oral absorption and metabolic stability necessitate pharmacokinetic studies with radiolabeled compounds .

Q. How can researchers contextualize this compound findings within broader literature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.